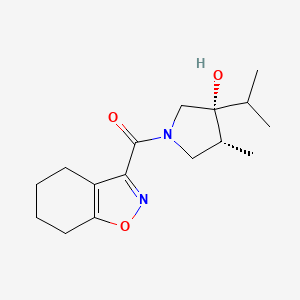

3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indazole derivatives, which “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” is, are heterocyclic aromatic organic compounds. They have been of great interest due to their wide variety of biological properties .

Synthesis Analysis

While specific synthesis methods for “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” are not available, indazole derivatives are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones .Molecular Structure Analysis

The molecular structure of a compound like “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” would likely be determined using spectroscopic methods such as NMR .Chemical Reactions Analysis

Again, while specific reactions involving “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” are not documented, indazole derivatives are known to undergo a variety of chemical reactions, often serving as precursors to other biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” would likely be determined using a combination of spectroscopic methods and other analytical techniques .科学的研究の応用

SARS-CoV-2 Mpro Inhibition

A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones has been designed . This application is crucial in the development of treatments for COVID-19 by inhibiting a key protease that the virus uses for replication.

Organocatalysis

The compound’s structure is related to enamine-based organocatalysis, which has seen significant advancements in recent years . This application is important for creating asymmetric reactions in synthetic chemistry, leading to the development of new pharmaceuticals and materials.

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives, which are structurally related to this compound, have been extensively studied for their wide range of biopharmaceutical activities . This includes potential applications in anti-inflammatory, anticonvulsant, anticancer, antibacterial, and antifungal treatments.

Pharmacological Properties

Benzimidazole derivatives, which share a similar core structure with this compound, have been explored for their antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties may vary based on structural features and substituents.

Chemometric Modeling for Crop Optimization

The compound’s spectral data can be used in chemometric modeling to optimize plant health and yield, providing insights into the effects of environmental variables on nutrient and pigment quantification .

Environmental Research

Leaf spectral data from compounds like SMR000109693 can drive insights into forest health and management practices, aiding in non-destructive assays of physiological responses to different environmental conditions .

Synthesis of Bioisosteres

The compound can be used in the synthesis of bioisosteres, which are molecules that can mimic the biological effects of another molecule while possessing different physical and chemical properties . This has implications in drug design and development.

Microwave-Assisted Organic Synthesis

The compound has been utilized in microwave-assisted organic synthesis, which is a technique that can enhance reaction rates and yields. This method is particularly useful in the Claisen–Schmidt condensation reaction with an alkaline catalyst .

作用機序

将来の方向性

特性

IUPAC Name |

3-benzyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2)9-13-15(14(19)10-16)12(17-18-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIAQTXJVGYYMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)

![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)

![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)

![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)

![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)

![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)

![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)